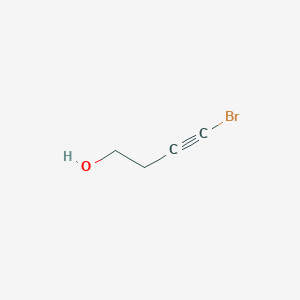

4-bromobut-3-yn-1-ol

Übersicht

Beschreibung

4-bromobut-3-yn-1-ol is an organic compound that belongs to the class of alkynes. It is a colorless liquid that is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromobut-3-yn-1-ol involves the bromination of 3-butyn-1-ol. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent, often dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the yield is relatively high.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromobut-3-yn-1-ol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

Major Products Formed

Nucleophilic Substitution: N-alkylated amines or thiols.

Oxidation: Corresponding aldehydes or ketones.

Reduction: Alkenes or alkanes, depending on the extent of reduction.

Wissenschaftliche Forschungsanwendungen

4-bromobut-3-yn-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromobut-3-yn-1-ol depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

4-bromobut-3-yn-1-ol can be compared with other similar compounds, such as:

3-Butyn-1-ol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-Bromo-1-butyne: Lacks the hydroxyl group, limiting its applications in oxidation and reduction reactions.

3-Bromo-1-butyne: Similar structure but different reactivity due to the position of the bromine atom.

The uniqueness of this compound lies in its dual functionality, with both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions and applications.

Biologische Aktivität

4-Bromobut-3-yn-1-ol is a brominated alkyne with the molecular formula CHBrO. This compound has garnered interest in medicinal and organic chemistry due to its unique structural features, which include a hydroxyl group and a bromine atom. These characteristics allow for diverse chemical reactivity and potential biological applications.

This compound is classified as a monomer belonging to the methacrylate family. Its structure facilitates various synthetic pathways, making it a versatile building block in organic synthesis. The compound's ability to undergo reactions such as nucleophilic substitution and coupling reactions enhances its utility in drug development and biochemical research.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Here are some key findings regarding its biological interactions:

Antitumor Activity

Studies have shown that derivatives of this compound possess antitumor properties. For instance, compounds derived from this alkyne have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. One study highlighted its potential as a precursor in synthesizing more complex antitumor agents .

Enzyme Inhibition

This compound has been explored for its role in enzyme inhibition. The compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways. Research indicates that it may interfere with the activity of certain transferases, which are crucial for various biochemical processes .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. Preliminary results suggest that it may exhibit efficacy against specific bacterial strains, making it a candidate for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including halogenation of propargyl alcohol followed by functionalization steps. Its derivatives are being synthesized to enhance biological activity or selectivity against specific targets.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Halogenation of propargyl alcohol | Antitumor, enzyme inhibition |

| Derivative A | Modification of this compound | Enhanced antibacterial activity |

| Derivative B | Coupling reactions with phenolic compounds | Increased enzyme selectivity |

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells, suggesting potential therapeutic applications .

- Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound could act as an effective inhibitor for specific transferases involved in metabolic pathways, providing insights into its mechanism of action .

- Antibacterial Tests : Preliminary assays indicated that this compound showed promising results against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

4-bromobut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKWNSZNXJADAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457857 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-38-1 | |

| Record name | 3-Butyn-1-ol, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-Bromo-3-butyn-1-ol in the context of these research papers?

A1: In both studies, 4-Bromo-3-butyn-1-ol serves as a crucial reagent in the Cadiot-Chodkiewicz coupling reaction. This reaction is employed to introduce diacetylene groups into different molecular structures.

- In the first paper [], it facilitates the synthesis of novel polyamides containing diacetylene side chains. These polymers are investigated for their potential in non-linear optics due to the presence of the diacetylene moiety.

- The second study [] utilizes the Cadiot-Chodkiewicz coupling with 4-Bromo-3-butyn-1-ol in the synthesis of (3E,5Z)-tetradecadienoic acid (megatomic acid). This compound is the sex attractant of the black carpet beetle (Attagenus megatoma) and is valuable in pest control research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.